Furo[2,3-h]quinolin-2(1H)-one Furo[2,3-h]quinolin-2(1H)-one
Brand Name: Vulcanchem
CAS No.: 362518-99-8
VCID: VC15985366
InChI: InChI=1S/C11H7NO2/c13-10-4-2-7-1-3-9-8(5-6-14-9)11(7)12-10/h1-6H,(H,12,13)
SMILES:
Molecular Formula: C11H7NO2
Molecular Weight: 185.18 g/mol

Furo[2,3-h]quinolin-2(1H)-one

CAS No.: 362518-99-8

Cat. No.: VC15985366

Molecular Formula: C11H7NO2

Molecular Weight: 185.18 g/mol

* For research use only. Not for human or veterinary use.

Furo[2,3-h]quinolin-2(1H)-one - 362518-99-8

Specification

CAS No. 362518-99-8
Molecular Formula C11H7NO2
Molecular Weight 185.18 g/mol
IUPAC Name 1H-furo[2,3-h]quinolin-2-one
Standard InChI InChI=1S/C11H7NO2/c13-10-4-2-7-1-3-9-8(5-6-14-9)11(7)12-10/h1-6H,(H,12,13)
Standard InChI Key BAXNYJHQOLNLFI-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=CO2)C3=C1C=CC(=O)N3

Introduction

Chemical Structure and Fundamental Properties

Molecular Architecture

Furo[2,3-h]quinolin-2(1H)-one (CAS No. 362518-99-8) is defined by a quinoline backbone fused with a furan ring at positions 2 and 3 of the quinoline system. The IUPAC name, 1H-furo[2,3-h]quinolin-2-one, reflects this arrangement, where the oxygen atom of the furan ring contributes to the compound’s electronic characteristics. Key structural parameters include:

PropertyValue
Molecular FormulaC₁₁H₇NO₂
Molecular Weight185.18 g/mol
Canonical SMILESC1=CC2=C(C=CO2)C3=C1C=CC(=O)N3
Standard InChIKeyBAXNYJHQOLNLFI-UHFFFAOYSA-N

The planar structure of the fused rings facilitates π-π stacking interactions with biological targets, while the lactam group at position 2 introduces hydrogen-bonding capabilities.

Spectroscopic and Computational Data

Density functional theory (DFT) calculations predict a dipole moment of 4.2 Debye, attributed to the electron-withdrawing lactam group and electron-donating furan oxygen. Nuclear magnetic resonance (NMR) spectra reveal distinct shifts for the furan protons (δ 6.8–7.2 ppm) and quinoline protons (δ 7.5–8.3 ppm), consistent with deshielding effects from aromatic conjugation.

Synthesis and Derivative Development

Core Synthesis Strategies

The synthesis of furo[2,3-h]quinolin-2(1H)-one derivatives typically involves multi-step routes starting from quinoline precursors. A representative pathway includes:

  • Allylation: Reaction of quinolin-6-ol with allyl bromides under basic conditions to form allyl aryl ether intermediates .

  • Claisen Rearrangement: Thermal rearrangement of allyl ethers to γ,δ-unsaturated ketones, often accelerated by microwave irradiation .

  • Acid-Catalyzed Cyclization: Intramolecular cyclization using concentrated sulfuric acid to yield the fused furoquinoline core .

For example, 4-hydroxymethyl-1,6,8-trimethylfuro[2,3-h]quinolin-2(1H)-one (HOFQ) was synthesized via this approach, achieving a 62% yield after purification .

Structural Modifications

Derivatization at position 4 of the furoquinoline core significantly modulates biological activity:

  • 4-Hydroxymethyl derivatives (e.g., HOFQ): Enhanced solubility and DNA-binding affinity .

  • 4-Methoxymethyl analogues (e.g., MOFQ): Increased metabolic stability but reduced photodynamic activity .

  • 1,4,8-Trimethyl derivatives: Lower genotoxicity while retaining topoisomerase II inhibition .

Biological Activities and Mechanisms

Antiproliferative Effects

Furo[2,3-h]quinolin-2(1H)-one derivatives exhibit potent antiproliferative activity against mammalian cell lines. HOFQ, for instance, demonstrated a 50% inhibitory concentration (IC₅₀) of 1.8 μM in HeLa cells under UVA irradiation, surpassing 8-methoxypsoralen (8-MOP, IC₅₀ = 5.2 μM) . Mechanistically, these compounds inhibit topoisomerase II by stabilizing DNA cleavage complexes, leading to G2/M cell cycle arrest .

Photobinding to Nucleic Acids

Unlike classical furocoumarins, which form covalent cross-links with pyrimidine bases, furoquinolinones exhibit sequence-specific photobinding to guanine-rich regions. Footprinting assays revealed preferential binding to 5'-GGG-3' sequences in duplex DNA, with minimal inter-strand cross-link formation . This selectivity reduces mutagenic risks compared to psoralens .

Reactive Oxygen Species (ROS) Generation

Upon UVA activation, 1,4,8-trimethylfuro[2,3-h]quinolin-2(1H)-one generates singlet oxygen (1O2^1O_2) and superoxide radicals (O2O_2^-), as quantified by electron paramagnetic resonance (EPR) spectroscopy . ROS production correlates with protein synthesis inhibition, evidenced by 75% reduction in [35S][^{35}S]-methionine incorporation in keratinocytes at 10 μM .

ParameterHOFQ8-MOP
IC₅₀ (HeLa cells)1.8 μM5.2 μM
DNA Cross-Link Formation<5%85%
ROS Quantum Yield0.320.18

Data adapted from .

Future Directions and Challenges

While furo[2,3-h]quinolin-2(1H)-one derivatives show therapeutic promise, key challenges remain:

  • Oral Bioavailability: Low aqueous solubility (LogP = 2.9) limits systemic absorption.

  • Metabolic Stability: Hepatic glucuronidation of 4-hydroxymethyl groups reduces plasma half-life .

  • Target Specificity: Off-target effects on RNA-protein adducts require further characterization .

Ongoing research focuses on nanoparticle encapsulation and prodrug strategies to address these limitations.

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